

# Belinostat: An In-depth Analysis of Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: **Belinostat** (trade name Beleodaq) is a potent pan-histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As an HDAC inhibitor, **belinostat** functions by preventing the removal of acetyl groups from histones and other proteins, which leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[3][4] This activity can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the early-phase clinical trial results for **belinostat**, focusing on its efficacy, safety, pharmacokinetics, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

#### **Mechanism of Action: HDAC Inhibition**

**Belinostat** exerts its antineoplastic effects by inhibiting the activity of histone deacetylase enzymes, which play a crucial role in epigenetic regulation.[4] The hydroxamate group within **belinostat**'s structure chelates a zinc ion essential for HDAC enzymatic activity.[1][5] This inhibition leads to the accumulation of acetylated histones, relaxing the chromatin structure and allowing for the transcription of genes that are often silenced in malignant cells, including tumor suppressor genes like p21.[3][6] The reactivation of these genes can halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[6][7]

Furthermore, **belinostat** promotes apoptosis through both intrinsic and extrinsic pathways. The intrinsic, mitochondria-dependent pathway involves the upregulation of pro-apoptotic proteins



such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][6] The extrinsic pathway is mediated by death receptors on the cell surface.[3]



Click to download full resolution via product page

Caption: Belinostat's core mechanism of HDAC inhibition.

#### **Phase I Clinical Trial Data**

Early Phase I trials were crucial in establishing the safety, maximum tolerated dose (MTD), and pharmacokinetic (PK) profile of **belinostat** in various formulations and patient populations.

## **Experimental Protocols: Phase I Dose-Escalation Studies**

• Intravenous (IV) Formulation (Solid Tumors): In a study involving patients with advanced solid tumors, **belinostat** was administered as a 30-minute IV infusion on days 1-5 of a 21-



day cycle.[8] The trial employed a sequential dose-escalating cohort design to determine the MTD.[8] Pharmacokinetic and pharmacodynamic (histone acetylation in peripheral blood mononuclear cells) assessments were performed.[8]

- Intravenous (IV) Formulation (Hematological Malignancies): A similar dose-escalation design
  was used for patients with advanced hematological malignancies, with belinostat infused
  over 30 minutes on days 1-5 of a 21-day cycle.[1]
- Oral Formulation (Lymphoid Malignancies): To assess the safety and dosing of an oral formulation, patients with relapsed or refractory lymphoma were enrolled in dose cohorts (ranging from 750 mg to 2000 mg/day).[9] Belinostat was administered orally on days 1-14 of a 21-day cycle.[9]
- Combination Therapy (Solid Tumors): A Phase I trial evaluated **belinostat** as a 48-hour continuous IV infusion on days 1-2 in combination with cisplatin and etoposide in patients with advanced solid tumors, particularly neuroendocrine and small cell lung cancers.[10]





Click to download full resolution via product page

Caption: Logic of a typical 3+3 Phase I dose-escalation design.

## **Quantitative Data Summary: Phase I Trials**

Table 1: Pharmacokinetic Parameters of Belinostat (IV and Oral)

| Parameter                 | IV Formulation<br>(1000 mg/m²) | Oral Formulation<br>(1000 mg/m²)            | Citation(s) |
|---------------------------|--------------------------------|---------------------------------------------|-------------|
| Mean Half-Life (T½)       | 0.3 - 1.3 hours                | 1.5 (± 0.3) hours                           | [8][11]     |
| Mean Peak Level<br>(Tmax) | End of 30-min infusion         | 1.9 (± 0.3) hours                           | [8][11]     |
| Mean Clearance            | 1240 mL/min                    | 661 mL/min/m²<br>(Normal Liver<br>Function) | [12][13]    |

| Mean Daily AUC | N/A | 2,767 (± 1,453) ng h/ml |[11] |

Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)

| Trial<br>Population           | Formulation | MTD                            | Common DLTs                                             | Citation(s) |
|-------------------------------|-------------|--------------------------------|---------------------------------------------------------|-------------|
| Advanced Solid<br>Tumors      | IV          | 1,000<br>mg/m²/day             | Fatigue, Atrial<br>Fibrillation,<br>Nausea/Vomiti<br>ng | [8]         |
| Lymphoid<br>Malignancies      | Oral        | 1,500 mg/day (d<br>1-14, q21d) | Diarrhea,<br>Thrombocytopeni<br>a                       | [9]         |
| Hematological<br>Malignancies | IV          | 1,000 mg/m²/day                | Lymphopenia                                             | [1]         |



| Solid Tumors (Combination) | IV (48h infusion) + C+E | 500 mg/m²/24h | Hypertension, Posterior Reversible Encephalopathy Syndrome |[10] |

#### **Phase II Clinical Trial Data**

The pivotal Phase II BELIEF study was instrumental in securing FDA approval for **belinostat** in PTCL. Other Phase II trials have explored its efficacy in different T-cell lymphoma subtypes.

### **Experimental Protocol: The BELIEF (CLN-19) Study**

- Study Design: The BELIEF trial was a single-arm, open-label, non-randomized, international study involving 129 patients with relapsed or refractory PTCL.[14][15][16]
- Patient Population: Patients had confirmed PTCL and had progressed after at least one prior therapy. The median number of prior systemic therapies was two.[15]
- Dosing Regimen: **Belinostat** was administered at a dose of 1,000 mg/m<sup>2</sup> as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[1][15] Cycles were repeated until disease progression or unacceptable toxicity.[13]
- Endpoints: The primary endpoint was the overall response rate (ORR) as assessed by an
  independent review committee based on International Working Group criteria.[15] Secondary
  endpoints included duration of response (DoR), progression-free survival (PFS), and overall
  survival (OS).[15]
- Response Assessment: Radiological assessments were performed every 6 weeks for the first year and then every 12 weeks thereafter.[17]





Click to download full resolution via product page

Caption: Workflow of the pivotal Phase II BELIEF trial.

#### **Quantitative Data Summary: Phase II Trials**

Table 3: Efficacy of **Belinostat** Monotherapy in T-Cell Lymphomas



| Study                       | Indica<br>tion              | N<br>(evalu<br>able) | ORR<br>(%)     | CR<br>(%)       | PR<br>(%)       | Media<br>n<br>DoR<br>(mont<br>hs) | Media<br>n PFS<br>(mont<br>hs) | Media<br>n OS<br>(mont<br>hs) | Citati<br>on(s)      |
|-----------------------------|-----------------------------|----------------------|----------------|-----------------|-----------------|-----------------------------------|--------------------------------|-------------------------------|----------------------|
| BELIE<br>F<br>(Pivot<br>al) | PTCL                        | 120                  | 25.8           | 10.8            | 15.0            | 13.6                              | 1.6                            | 7.9                           | [14]<br>[15]         |
| Early<br>Phase<br>II        | PTCL                        | 24                   | 25.0           | 10.0 (2<br>pts) | 15.0 (3<br>pts) | 5.3+                              | N/A                            | N/A                           | [14]<br>[18]<br>[19] |
| Early<br>Phase<br>II        | CTCL                        | 29                   | 14.0           | 7.0 (2<br>pts)  | 7.0 (2<br>pts)  | 9.1                               | N/A                            | N/A                           | [18]<br>[19]         |
| Phase I/II (Comb ination )  | Thymi c Epithel ial Tumor s | 41                   | 4.9 (2<br>PRs) | 0               | 4.9             | N/A                               | 5.8                            | 19.1                          | [20]                 |

 $|\ Phase\ I\ (Combination)\ |\ PTCL\ (with\ CHOP)\ |\ 18\ |\ 89.0\ |\ 72.0\ |\ 17.0\ |\ N/A\ |\ N/A\ |\ N/A\ |\ [21]\ |$ 

CR = Complete Response; PR = Partial Response

Table 4: Common Adverse Events (AEs) in the BELIEF Trial (N=129)



| Adverse Event    | All Grades (%) | Grade 3/4 (%) | Citation(s) |
|------------------|----------------|---------------|-------------|
| Nausea           | 43             | <3            | [13][18]    |
| Fatigue          | N/A            | N/A           | [1]         |
| Pyrexia (Fever)  | N/A            | N/A           | [1]         |
| Anemia           | N/A            | 10.8          | [15]        |
| Vomiting         | 21             | <3            | [1][18]     |
| Thrombocytopenia | N/A            | 7.0           | [15]        |
| Dyspnea          | N/A            | 6.2           | [15]        |

| Neutropenia | N/A | 6.2 |[15] |

Note: Data for "All Grades" were not consistently reported across all sources for every AE in the BELIEF trial. The most common AEs reported in an earlier Phase II trial included nausea (43%) and vomiting (21%).[18]

#### Conclusion

Early-phase clinical trials have established a clear profile for **belinostat** as an active agent in T-cell malignancies. Phase I studies successfully identified the MTD for both intravenous and oral formulations and characterized its pharmacokinetic profile, noting a short half-life. The pivotal Phase II BELIEF study demonstrated durable responses and manageable toxicity in a heavily pretreated population of patients with relapsed or refractory PTCL, leading to its accelerated FDA approval.[15] While monotherapy shows modest but meaningful efficacy, early data on combination therapies, such as with CHOP chemotherapy, suggest a potential for synergistic effects that warrant further investigation.[21] The collective data from these trials underscore the therapeutic value of HDAC inhibition as a strategy in oncology and position **belinostat** as a significant option for patients with challenging T-cell lymphomas.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Belinostat used for? [synapse.patsnap.com]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. Belinostat | C15H14N2O4S | CID 6918638 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase 1 pharmacokinetic and pharmacodynamic study of the histone deacetylase inhibitor belinostat in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Phase I trial of belinostat with cisplatin and etoposide in advanced solid tumors, with a focus on neuroendocrine and small cell cancers of the lung PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor Belinostat (PXD101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beleodaq® (belinostat) for injection for Healthcare Professionals (HCPs) [beleodaq.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. A Phase I/II Trial of Belinostat in Combination with Cisplatin, Doxorubicin and Cyclophosphamide in Thymic Epithelial Tumors: A Clinical And Translational Study - PMC



[pmc.ncbi.nlm.nih.gov]

- 21. Onxeo Reports Initial Results Of Phase 1 Trial Evaluating Belinostat In Combination With CHOP In Peripheral T-Cell Lymphoma (PTCL) BioSpace [biospace.com]
- To cite this document: BenchChem. [Belinostat: An In-depth Analysis of Early-Phase Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684142#early-phase-clinical-trial-results-for-belinostat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com